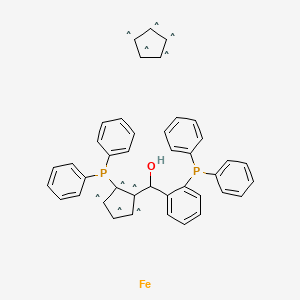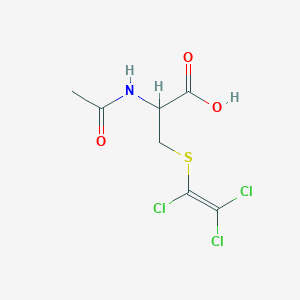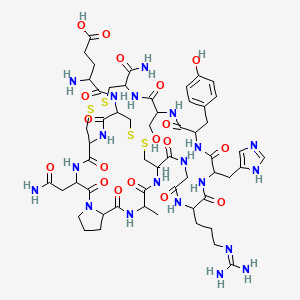
Linoleyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Linoleyl acetate is an organic compound with the molecular formula C20H36O2. It is an ester formed from linoleyl alcohol and acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Linoleyl acetate can be synthesized through the esterification of linoleyl alcohol with acetic acid. The reaction typically requires an acidic catalyst to proceed efficiently. Industrial production methods often involve the use of supercritical carbon dioxide as a solvent to enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
Linoleyl acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to linoleyl alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Linoleyl acetate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in skin care and wound healing.
Industry: It is used in the formulation of fragrances and flavors due to its pleasant odor
Wirkmechanismus
Linoleyl acetate can be compared with other similar compounds such as linalyl acetate and geranyl acetate. While all these compounds are esters and share some common properties, this compound is unique due to its specific molecular structure and the presence of conjugated double bonds. This structural feature contributes to its distinct chemical reactivity and biological activities .
Vergleich Mit ähnlichen Verbindungen
- Linalyl acetate
- Geranyl acetate
- Citronellyl acetate
Linoleyl acetate stands out for its unique combination of chemical and biological properties, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C20H36O2 |
|---|---|
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
[(9E,12E)-octadeca-9,12-dienyl] acetate |
InChI |
InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h7-8,10-11H,3-6,9,12-19H2,1-2H3/b8-7+,11-10+ |
InChI-Schlüssel |
KFXARGMQYWECBV-ZDVGBALWSA-N |
Isomerische SMILES |
CCCCC/C=C/C/C=C/CCCCCCCCOC(=O)C |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrobromide](/img/structure/B12322020.png)
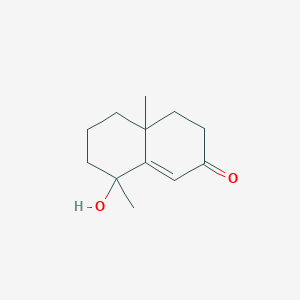
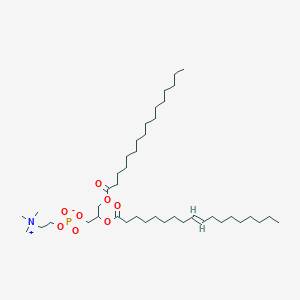
![[5-[2-(6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethyl]-1,1,4a-trimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate](/img/structure/B12322029.png)
![4-[({[2-(adamantan-1-yl)propan-2-yl]oxy}carbonyl)amino]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12322036.png)
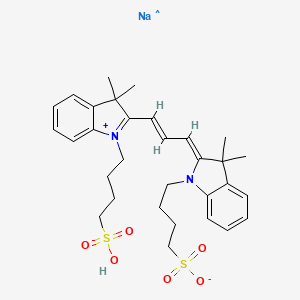
![Phosphinic acid, [3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]methyl-(9CI)](/img/structure/B12322056.png)
